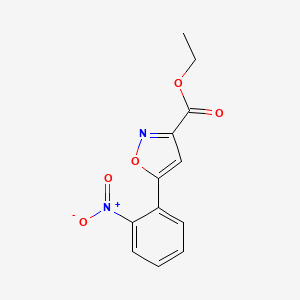
Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a nitrophenyl group at the 5-position of the isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under microwave conditions to yield the desired isoxazole derivative . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but lacks the nitro group.
Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and ethyl ester groups. This combination imparts specific chemical and biological properties that are distinct from other isoxazole derivatives .
Eigenschaften
Molekularformel |
C12H10N2O5 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)9-7-11(19-13-9)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 |
InChI-Schlüssel |
LBADCTACUCMXOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


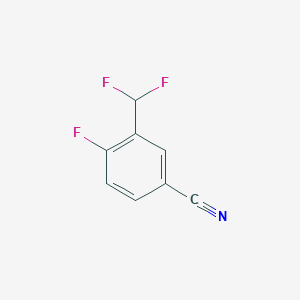

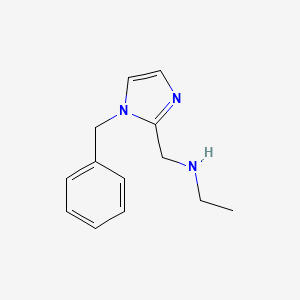
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
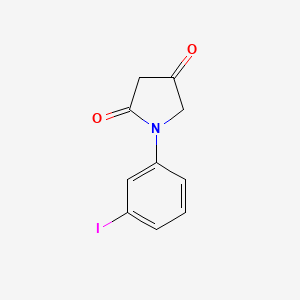
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
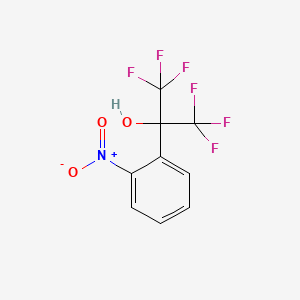
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
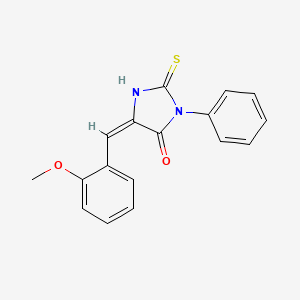
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)
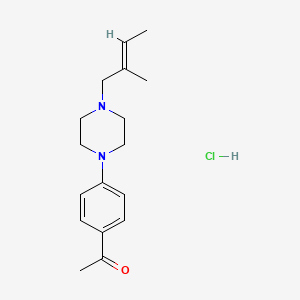
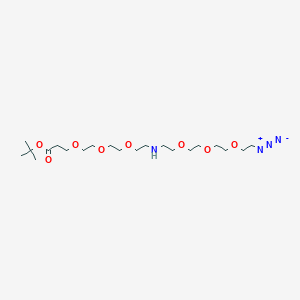
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
